Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Physicochemical characterization Purification optimization Building block sourcing

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate (CAS 1301214-59-4) is a 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate methyl ester, belonging to the benzimidazolone subclass of fused heterocycles. The compound bears a chlorine substituent at the 7-position, a carbonyl at the 2-position (defining the benzimidazolone pharmacophore), and a methyl ester at the 5-position of the bicyclic ring system (molecular formula C₉H₇ClN₂O₃; MW 226.62 g/mol).

Molecular Formula C9H7ClN2O3
Molecular Weight 226.61 g/mol
CAS No. 1301214-59-4
Cat. No. B1428582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
CAS1301214-59-4
Molecular FormulaC9H7ClN2O3
Molecular Weight226.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)Cl)NC(=O)N2
InChIInChI=1S/C9H7ClN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3H,1H3,(H2,11,12,14)
InChIKeyVUDPLHWTJYVJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate (CAS 1301214-59-4): Core Identity and Heterocyclic Scaffold Classification


Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate (CAS 1301214-59-4) is a 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate methyl ester, belonging to the benzimidazolone subclass of fused heterocycles . The compound bears a chlorine substituent at the 7-position, a carbonyl at the 2-position (defining the benzimidazolone pharmacophore), and a methyl ester at the 5-position of the bicyclic ring system (molecular formula C₉H₇ClN₂O₃; MW 226.62 g/mol) . Its predicted physicochemical profile includes a boiling point of 253.6±33.0 °C, density of 1.444±0.06 g/cm³, and a pKa of 10.41±0.30 . The compound is commercially catalogued as a heterocyclic building block supplied by multiple reputable vendors including FUJIFILM Wako (Combi-Blocks source) and Leyan, at purities typically ≥98% .

Why Generic Substitution Fails for Methyl 7-Chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate: The Three Structural Knobs That Resist Interchangeability


This compound cannot be freely interchanged with close benzimidazole analogs because its differentiation is controlled by three orthogonal structural features, each independently linked to downstream molecular properties relevant for synthetic chemistry and drug discovery . First, the 2-oxo (benzimidazolone) moiety locks in a specific hydrogen-bond donor/acceptor pattern distinct from the non-oxo benzimidazole, altering tautomeric equilibrium and pharmacophoric presentation [1]. Second, the 5-methyl ester provides a protected carboxylate handle that can be selectively hydrolyzed to the free acid, enabling orthogonal functionalization strategies unavailable with the pre-hydrolyzed carboxylic acid analog . Third, the 7-chloro substituent offers a specific reactivity profile for cross-coupling chemistry (Suzuki, Buchwald–Hartwig) that differs qualitatively from the 7-bromo analog in terms of oxidative addition kinetics and side-product profiles . Substituting any one of these three features—the 2-oxo group, the ester, or the halogen—changes the compound into a chemically distinct entity with different synthetic utility [2]. Procuring a generic benzimidazole building block without verifying these exact substitution features risks downstream synthetic failure, especially in multi-step medicinal chemistry campaigns where protecting-group strategy and coupling sequence depend on precise chemoselectivity [1].

Methyl 7-Chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point and Density Differentiation vs. 7-Bromo Analog (CAS 1301214-77-6)

The target 7-chloro compound exhibits a predicted boiling point of 253.6±33.0 °C, which is approximately 11.8 °C lower than the 265.4±33.0 °C predicted for the 7-bromo analog (CAS 1301214-77-6) . Density also differs appreciably: 1.444±0.06 g/cm³ for the chloro compound vs. 1.7±0.1 g/cm³ for the bromo analog . The lower boiling point of the chloro derivative translates to greater volatility, which may facilitate purification by sublimation or short-path distillation, while the lower density impacts formulation calculations for solution-phase reactions .

Physicochemical characterization Purification optimization Building block sourcing

Molecular Weight Advantage for Fragment-Based Screening vs. 7-Bromo Analog

The target compound (MW 226.62 Da) is 44.45 Da lighter than the 7-bromo analog (MW 271.07 Da) . In fragment-based drug discovery (FBDD), the chloro compound falls within the conventional 'rule-of-three' fragment space (MW ≤ 300 Da), whereas the bromo analog is closer to the upper boundary [1]. The 19.6% lower molecular weight of the chloro compound provides a higher heavy-atom count efficiency ceiling during hit-to-lead optimization, where every added Dalton must be justified by gains in potency or selectivity [1].

Fragment-based drug discovery Ligand efficiency metrics Building block selection

2-Oxo (Benzimidazolone) Pharmacophore: H-Bond Donor/Acceptor Architecture vs. Non-Oxo Benzimidazole (CAS 1354756-15-2)

The 2-oxo group in the target compound transforms the benzimidazole core into a benzimidazolone, fundamentally altering its hydrogen-bond donor/acceptor topology . In the non-oxo benzimidazole analog methyl 7-chloro-1H-1,3-benzodiazole-5-carboxylate (CAS 1354756-15-2), the imidazole ring presents a tautomerizable N–H donor and a basic N acceptor . In the 2-oxo (benzimidazolone) form, the carbonyl introduces an additional H-bond acceptor, and the N–H protons are held in a more rigid urea-like arrangement, creating a predictable donor–donor–acceptor triad [1]. This has been shown experimentally in solid-state engineering studies where 2-benzimidazolones form directional hydrogen-bonded tapes, whereas non-oxo benzimidazoles exhibit different packing motifs [1]. The predicted pKa of the target compound (10.41±0.30) is approximately 1.14 log units more basic than the non-oxo analog (pKa 9.27±0.30), indicating differences in protonation state under physiological or formulation conditions .

Pharmacophore design Hydrogen bonding Tautomerism Medicinal chemistry

Methyl Ester as Protected Carboxylate Handle: Orthogonal Reactivity vs. Free Carboxylic Acid Analog (CAS 1301214-58-3)

The target compound carries a methyl ester at the 5-position, whereas the direct analog 7-chloro-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid (CAS 1301214-58-3) presents the free carboxylic acid . The methyl ester serves as a latent carboxylic acid that can be selectively unmasked under mild basic hydrolysis (e.g., LiOH in THF/water) without affecting the 2-oxo urea moiety, whereas the free acid requires amide coupling reagents for further derivatization and may participate in unwanted side reactions during N-functionalization of the benzimidazolone ring [1]. The ester also confers greater solubility in organic solvents compared to the free acid, which exhibits moderate solubility only in polar solvents due to carboxylate H-bonding . The molecular weight difference (226.62 vs. 212.59 Da) and formula difference (C₉H₇ClN₂O₃ vs. C₈H₅ClN₂O₃) reflect the additional methylene unit, which provides a straightforward ¹H NMR reporter signal for reaction monitoring .

Protecting group strategy Synthetic chemistry Orthogonal functionalization Prodrug design

Chlorine-Specific Cross-Coupling Reactivity: Oxidative Addition Kinetics vs. 7-Bromo Analog

The 7-chloro substituent on the target compound offers distinct reactivity in palladium-catalyzed cross-coupling compared to the 7-bromo analog (CAS 1301214-77-6) . Aryl chlorides are generally less reactive toward oxidative addition than aryl bromides, with typical relative rates of approximately 1:10 to 1:100 (Cl:Br) depending on the catalyst system [1]. This lower reactivity of the chloro compound enables chemoselective coupling strategies where a bromide elsewhere in the substrate reacts preferentially, leaving the 7-chloro position available for a subsequent orthogonal coupling step [1]. The chloro derivative also avoids the light-sensitivity and radical side-reactions sometimes associated with aryl bromides during storage and handling . The carbon–chlorine bond dissociation energy (ca. 95 kcal/mol for Ph–Cl) is higher than the carbon–bromine bond (ca. 80 kcal/mol for Ph–Br), conferring greater thermal stability during high-temperature reactions [1].

Cross-coupling chemistry Suzuki-Miyaura Buchwald-Hartwig C–C bond formation

Boiling Point and Thermal Stability Differentiation vs. Non-Oxo Benzimidazole Analog (CAS 1354756-15-2)

The target 2-oxo compound exhibits a predicted boiling point of 253.6±33.0 °C, dramatically lower than the 454.7±25.0 °C predicted for the non-oxo analog methyl 7-chloro-1H-1,3-benzodiazole-5-carboxylate (CAS 1354756-15-2) . This ~201 °C difference reflects the profound impact of the 2-oxo substitution on intermolecular forces: the benzimidazolone participates in strong N–H···O=C hydrogen bonding that competes with π–π stacking, whereas the non-oxo benzimidazole engages primarily in N–H···N hydrogen bonding and π-stacking, resulting in a higher lattice energy and boiling point [1]. The flash point of the non-oxo analog (228.8±23.2 °C) also exceeds that of the 2-oxo compound, indicating different flammability hazard profiles for shipping and storage .

Thermal stability Purification Formulation Process chemistry

Methyl 7-Chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Library Design Requiring a Low-MW, H-Bond-Rich Benzimidazolone Scaffold

In fragment-based screening campaigns targeting kinases, GPCRs, or protein–protein interaction interfaces with defined H-bond donor/acceptor requirements, this compound (MW 226.62 Da, 2 HBD, 3 HBA) satisfies 'rule-of-three' criteria while the 2-oxo pharmacophore presents a rigid urea-like H-bond triad capable of engaging hinge-region residues [1][2]. The 5-methyl ester provides a latent carboxylate for fragment growing once binding is confirmed, and the 7-chloro substituent offers a vector for subsequent Suzuki coupling to probe adjacent pockets [3]. The 19.6% lower MW relative to the 7-bromo analog (271.07 Da) preserves more molecular weight headroom during hit expansion [1].

Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Protection and Sequential Cross-Coupling

When a synthetic route requires (a) N-functionalization of the benzimidazolone ring, (b) late-stage ester hydrolysis to carboxylic acid for amide formation, and (c) a chemoselective cross-coupling at the 7-position in the presence of another aryl halide, this compound uniquely satisfies all three constraints simultaneously [1][2]. The chloro substituent's slower oxidative addition rate (~10–100× less reactive than bromide) enables selective reaction at a more reactive bromide or iodide elsewhere in the substrate, while the methyl ester survives reductive amination and N-alkylation conditions that would consume the free carboxylic acid analog (CAS 1301214-58-3) [2][3].

Process Chemistry Scale-Up Where Thermal Stability and Purification Practicality Are Critical

For process development requiring purification by distillation or sublimation, the target compound's predicted boiling point of ~254 °C makes it amenable to short-path distillation, unlike the non-oxo analog (BP ~455 °C) which would require chromatographic purification at scale [1]. The higher C–Cl bond dissociation energy (~95 kcal/mol) also provides greater thermal stability during high-temperature coupling reactions compared to the C–Br bond (~80 kcal/mol) in the bromo analog, reducing decomposition side-products during Suzuki or Buchwald–Hartwig reactions conducted at elevated temperatures [2].

OGG1 Inhibitor Development and DNA Repair Pathway Research Using Substituted Benzimidazoles

Substituted benzodiazoles have been patented as inhibitors of 8-oxoguanine DNA glycosylase-1 (OGG1) for cancer and inflammation therapy [1]. This compound's specific substitution pattern—7-chloro, 2-oxo, 5-carboxylate ester—maps directly onto the benzimidazole scaffold defined in the OGG1 inhibitor patent genus [1]. The molecule can serve as a versatile intermediate for synthesizing patent-defined OGG1 inhibitors, where the methyl ester allows structure–activity relationship (SAR) exploration at the 5-position through amide bond formation after hydrolysis, and the 7-chloro position enables diversification via cross-coupling [1][2].

Quote Request

Request a Quote for Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.